molecular formula C7H10O3 B1584545 2,2-Dimethylglutaric anhydride CAS No. 2938-48-9

2,2-Dimethylglutaric anhydride

Cat. No. B1584545
CAS RN: 2938-48-9
M. Wt: 142.15 g/mol
InChI Key: PAVNZLVXYJDFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylglutaric anhydride is a chemical compound with the molecular formula C7H10O3 . It has an average mass of 142.152 Da and a monoisotopic mass of 142.062988 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of seven carbon atoms, ten hydrogen atoms, and three oxygen atoms . The structure can be represented as a 2D Mol file or a computed 3D SD file .

Scientific Research Applications

Polymer Research

Research on 2,2-Dimethylglutaric anhydride has contributed significantly to the field of polymer science. A study by Ševčík et al. (1981) demonstrated the preparation of stereoisomers of 2,4-dimethylglutaric acid and their anhydrides, pivotal in the development of hydrophilic polymers. This research underlines the anhydride's role in the synthesis of polymer compounds, enhancing our understanding of polymer chemistry and material science (Ševčík, Doskočilová, & Přádný, 1981).

Synthetic Chemistry

In synthetic chemistry, this compound plays a crucial role as a reagent. Cook and Rovis (2009) demonstrated its use in enantioselective cross-coupling reactions, contributing significantly to the field of asymmetric synthesis. This process allows for the creation of complex molecules with specific orientations, a critical aspect of chemical synthesis (Cook & Rovis, 2009).

Cryopreservation Research

In the area of cryopreservation, a variant of this compound, 3,3-dimethylglutaric anhydride poly-L-lysine, was investigated by Jin et al. (2023). They found that it significantly improves the fertility of frozen-thawed porcine spermatozoa. This discovery could be pivotal in advancing reproductive technologies and animal husbandry practices (Jin et al., 2023).

Drug Development

This compound also finds applications in the realm of drug development. Prusov et al. (2006) utilized a related compound, 2,4-dimethylglutaric anhydride, in the synthesis of dictyostatin, a compound with potential anticancer properties. This research highlights the anhydride's role in the synthesis of complex molecules with therapeutic potential (Prusov, Röhm, & Maier, 2006).

Safety and Hazards

2,2-Dimethylglutaric anhydride is considered hazardous. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and face thoroughly after handling, and wearing protective gloves and eye protection .

properties

IUPAC Name

3,3-dimethyloxane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-7(2)4-3-5(8)10-6(7)9/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVNZLVXYJDFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183612
Record name Dihydro-3,3-dimethyl-2H-pyran-2,6(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2938-48-9
Record name 2,2-Dimethylglutaric anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2938-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydro-3,3-dimethyl-2H-pyran-2,6(3H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002938489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2938-48-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60199
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dihydro-3,3-dimethyl-2H-pyran-2,6(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydro-3,3-dimethyl-2H-pyran-2,6(3H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.021
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDRO-3,3-DIMETHYL-2H-PYRAN-2,6(3H)-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WKF1QUU1D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethylglutaric anhydride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,2-Dimethylglutaric anhydride
Reactant of Route 3
2,2-Dimethylglutaric anhydride
Reactant of Route 4
Reactant of Route 4
2,2-Dimethylglutaric anhydride
Reactant of Route 5
Reactant of Route 5
2,2-Dimethylglutaric anhydride
Reactant of Route 6
2,2-Dimethylglutaric anhydride

Q & A

Q1: What was the main objective behind testing 2,2-Dimethylglutaric anhydride in the research study?

A: The study aimed to identify derivatives of 3-hydroxy-3-methylglutaric acid (HMG-CoA) capable of inhibiting cholesterol synthesis. The researchers hypothesized that these derivatives could potentially block the conversion of HMG-CoA to mevalonic acid, a crucial irreversible step in cholesterol biosynthesis []. This inhibition was targeted because it avoids interfering with fatty acid or ketone body synthesis, unlike inhibitors acting later in the pathway. This compound was one of several derivatives investigated for this purpose.

Q2: Did this compound demonstrate any inhibitory effects on cholesterol synthesis in the study?

A: Unfortunately, this compound, along with the other tested compounds, did not effectively reduce the incorporation of ¹⁴C-acetate into cholesterol in in vivo studies []. This suggests that it did not significantly inhibit the targeted enzyme, HMG-CoA reductase, or impact cholesterol synthesis in the tested conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.